molecular formula C18H17N3O4S B2871525 2-[(2Z)-2-[(4-methoxyphenyl)imino]-4-(4-nitrophenyl)-2,3-dihydro-1,3-thiazol-3-yl]ethan-1-ol CAS No. 518006-38-7

2-[(2Z)-2-[(4-methoxyphenyl)imino]-4-(4-nitrophenyl)-2,3-dihydro-1,3-thiazol-3-yl]ethan-1-ol

Cat. No.: B2871525
CAS No.: 518006-38-7
M. Wt: 371.41
InChI Key: WAPBVNSGOKMJBS-HNENSFHCSA-N
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Description

The compound 2-[(2Z)-2-[(4-methoxyphenyl)imino]-4-(4-nitrophenyl)-2,3-dihydro-1,3-thiazol-3-yl]ethan-1-ol is a 1,3-thiazole derivative featuring a nitro (NO₂) group at the para position of one phenyl ring and a methoxy (OCH₃) group on the imino-linked phenyl ring.

Properties

IUPAC Name

2-[2-(4-methoxyphenyl)imino-4-(4-nitrophenyl)-1,3-thiazol-3-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O4S/c1-25-16-8-4-14(5-9-16)19-18-20(10-11-22)17(12-26-18)13-2-6-15(7-3-13)21(23)24/h2-9,12,22H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAPBVNSGOKMJBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N=C2N(C(=CS2)C3=CC=C(C=C3)[N+](=O)[O-])CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2Z)-2-[(4-methoxyphenyl)imino]-4-(4-nitrophenyl)-2,3-dihydro-1,3-thiazol-3-yl]ethan-1-ol typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable α-haloketone with thiourea under basic conditions.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a nucleophilic substitution reaction using a methoxyphenyl halide.

    Formation of the Imino Group: The imino group can be formed by reacting the intermediate with an appropriate amine.

    Introduction of the Nitrophenyl Group: The nitrophenyl group can be introduced via an electrophilic aromatic substitution reaction using a nitrophenyl halide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring and the methoxyphenyl group.

    Reduction: Reduction reactions can occur at the nitrophenyl group, converting it to an amino group.

    Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halides and nucleophiles such as amines and alcohols.

Major Products

    Oxidation: Products include oxidized derivatives of the thiazole ring and methoxyphenyl group.

    Reduction: Products include amino derivatives of the nitrophenyl group.

    Substitution: Products include substituted derivatives at the aromatic rings.

Scientific Research Applications

2-[(2Z)-2-[(4-methoxyphenyl)imino]-4-(4-nitrophenyl)-2,3-dihydro-1,3-thiazol-3-yl]ethan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of infectious diseases and cancer.

    Industry: Used in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 2-[(2Z)-2-[(4-methoxyphenyl)imino]-4-(4-nitrophenyl)-2,3-dihydro-1,3-thiazol-3-yl]ethan-1-ol involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes and receptors involved in cellular processes.

    Pathways: It may modulate signaling pathways related to cell growth, apoptosis, and immune response.

Comparison with Similar Compounds

Structural and Electronic Properties

The table below compares the target compound with key analogs, highlighting substituent effects:

Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents Electron Effects
Target Compound C₁₉H₁₈N₃O₄S 396.43* 4-nitrophenyl, 4-methoxyphenyl, ethanol Strong electron-withdrawing (NO₂)
2-[(2Z)-2-[(2,5-Dimethoxyphenyl)imino]-4-(4-methoxyphenyl)-1,3-thiazol-3-yl]ethanol C₂₀H₂₂N₂O₄S 386.46 2,5-dimethoxyphenyl, 4-methoxyphenyl Electron-donating (OCH₃)
(2Z)-2-[(4-Fluorophenyl)imino]-4-methyl-1,3-thiazol-3(2H)-ylmethanone C₁₈H₁₅FN₂OS 326.39 4-fluorophenyl, methyl Electron-withdrawing (F)
(2Z)-4-(4-Chlorophenyl)-3-(2-methoxyethyl)-N-phenyl-1,3-thiazol-2(3H)-imine C₁₈H₁₇ClN₂OS 356.85 4-chlorophenyl, methoxyethyl Electron-withdrawing (Cl)

*Estimated based on analogous structures.

Key Observations:

Electron-Withdrawing vs. Donating Groups: The nitro group (NO₂) in the target compound is a stronger electron-withdrawing group compared to fluorine (F) or chlorine (Cl) in analogs . This may enhance electrophilic reactivity or stabilize negative charges in intermediates.

Steric Effects: Bulky substituents like isopropyl () or morpholine () reduce conformational flexibility compared to the ethanol group in the target compound. The ethanol substituent may improve aqueous solubility relative to hydrophobic groups (e.g., methyl or phenyl).

Hydrogen-Bonding Capacity: The hydroxyl group in ethanol enables hydrogen bonding, a feature absent in compounds with methoxyethyl () or ketone substituents ().

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